molecular formula C16H23N3S B11664416 8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione

8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B11664416
M. Wt: 289.4 g/mol
InChI Key: RPIQXAQCWFAOPI-UHFFFAOYSA-N
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Description

8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[45]decane-3-thione is a heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzylamine with ethyl isothiocyanate under basic conditions to form the intermediate, which is then cyclized to produce the desired spiro compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds to 8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H23N3S

Molecular Weight

289.4 g/mol

IUPAC Name

8-ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C16H23N3S/c1-3-13-8-10-16(11-9-13)17-15(20)19(18-16)14-6-4-12(2)5-7-14/h4-7,13,18H,3,8-11H2,1-2H3,(H,17,20)

InChI Key

RPIQXAQCWFAOPI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)NC(=S)N(N2)C3=CC=C(C=C3)C

Origin of Product

United States

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